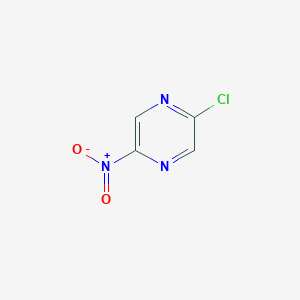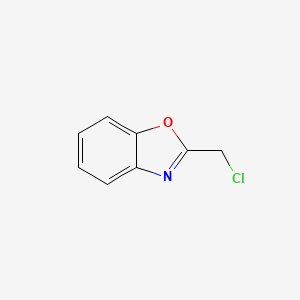
N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamid
Übersicht
Beschreibung
“N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide” is a chemical compound used in scientific research . It has a molecular weight of 251.33 and a molecular formula of C10H9N3OS2 .
Molecular Structure Analysis
The crystal structures of similar compounds have been determined by the method of single crystal X-ray diffraction . In these crystals, the molecules have taken four types of conformation due to intra-molecular rotations around N–C and C–C bonds .Wissenschaftliche Forschungsanwendungen
Anticancer-Aktivität
1,3,4-Thiadiazol-Derivate, einschließlich N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamid, haben sich als potenzielle Antikrebsmittel erwiesen . Sie haben die Fähigkeit, Prozesse im Zusammenhang mit der DNA-Replikation zu stören, wodurch sie die Replikation von Krebszellen hemmen können . Beispielsweise haben N-({5-[(2-Methoxybenzyliden)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamid und N-({5-[(Furan-2-ylmethyliden)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamid eine signifikante Zytotoxizität gegenüber Brustkrebs- und Lungenkrebszelllinien gezeigt .
Antibakterielle Aktivität
1,3,4-Thiadiazol-Derivate haben antimikrobielle Eigenschaften gezeigt . Sie wurden zur Behandlung verschiedener bakterieller Infektionen eingesetzt .
Antifungal Aktivität
Diese Verbindungen haben auch antifungale Eigenschaften gezeigt . Sie können zur Behandlung verschiedener Pilzinfektionen eingesetzt werden .
Entzündungshemmende Aktivität
1,3,4-Thiadiazol-Derivate haben entzündungshemmende Eigenschaften gezeigt . Sie können zur Behandlung verschiedener entzündlicher Erkrankungen eingesetzt werden .
Antipsychotische Aktivität
Diese Verbindungen haben antipsychotische Eigenschaften gezeigt . Sie können zur Behandlung verschiedener psychiatrischer Erkrankungen eingesetzt werden .
Antidepressive Aktivität
1,3,4-Thiadiazol-Derivate haben antidepressive Eigenschaften gezeigt . Sie können zur Behandlung verschiedener depressiver Erkrankungen eingesetzt werden .
Antiepileptische Aktivität
Diese Verbindungen haben antikonvulsive Eigenschaften gezeigt . Sie können zur Behandlung verschiedener Krampferkrankungen eingesetzt werden .
Insektizide Aktivität
1,3,4-Thiadiazol-Derivate haben insektizide Eigenschaften gezeigt . Sie können zur Bekämpfung verschiedener Insektenplagen eingesetzt werden .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide is a chemical compound that has been used in proteomics research It’s known that 1,3,4-thiadiazole derivatives, which n-(5-methylthio-1,2,4-thiadiazol-3-yl)benzamide is a part of, have the ability to disrupt processes related to dna replication .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells . This suggests that N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide may interact with its targets by disrupting DNA replication processes.
Biochemical Pathways
Given its potential to disrupt dna replication processes , it can be inferred that it may affect pathways related to cell division and growth.
Pharmacokinetics
The in vivo stability of 1,3,4-thiadiazole nucleus is attributed to its aromaticity , which suggests that N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide may have good stability and potentially favorable pharmacokinetic properties.
Result of Action
Given its potential to disrupt dna replication processes , it can be inferred that it may lead to the inhibition of cell division and growth, particularly in bacterial and cancer cells.
Action Environment
The stability of 1,3,4-thiadiazol nucleus is attributed to its aromaticity , suggesting that N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide may be stable under various environmental conditions.
Eigenschaften
IUPAC Name |
N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS2/c1-15-10-12-9(13-16-10)11-8(14)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERDFHOICHJZIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NS1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375688 | |
| Record name | N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
353254-76-9 | |
| Record name | N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![cis-5-Benzyl-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1586501.png)








